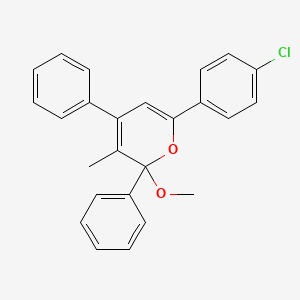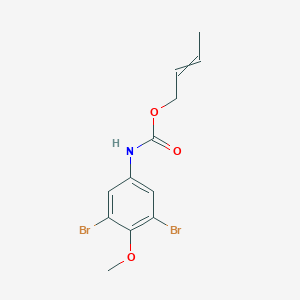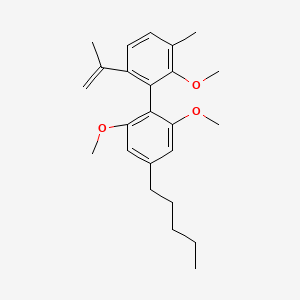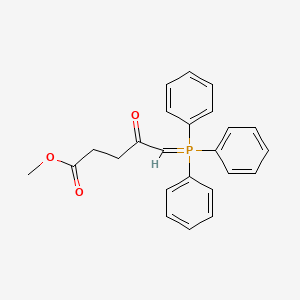
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is a complex organic compound with the molecular formula C24H23O3P. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate ester or ketone. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Triphenylphosphine and an ester or ketone.
Solvent: Chloroform or dichloromethane.
Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphanylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is unique due to its specific structure, which includes both a phosphanylidene group and an ester functionality. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.
Propiedades
Número CAS |
84028-77-3 |
|---|---|
Fórmula molecular |
C24H23O3P |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl 4-oxo-5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C24H23O3P/c1-27-24(26)18-17-20(25)19-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3 |
Clave InChI |
QMKOFSHNERZWOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




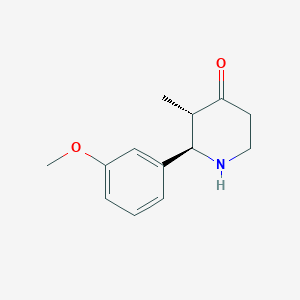
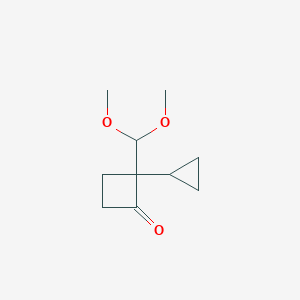

![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)

